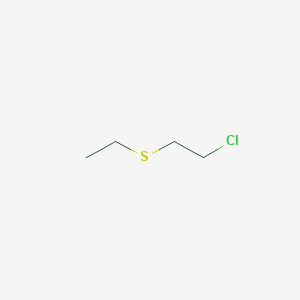

![molecular formula C24H19F3N8O B049046 1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine CAS No. 911110-38-8](/img/structure/B49046.png)

1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline conditions. Deshmukh et al. (2009) developed a one-step synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating a methodology that could potentially be adapted for the synthesis of related compounds (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

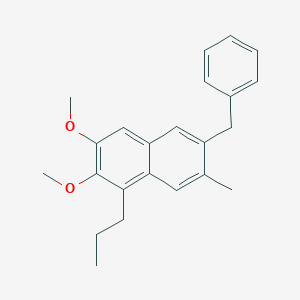

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using crystallography and spectroscopic methods. Sobell (1966) detailed the crystal structure of a purine-pyrimidine complex, highlighting the hydrogen bonding and planar configurations that could be relevant for understanding the structural aspects of the target compound (Sobell, 1966).

Chemical Reactions and Properties

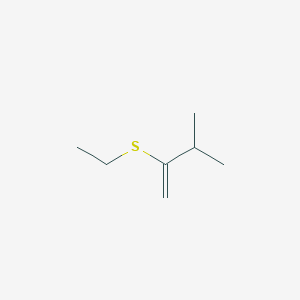

Pyrimidine derivatives undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, to form a wide range of functionalized compounds. For instance, Angelo et al. (1983) synthesized N-phenylguanidines with antifilarial activity, showcasing the reactivity of pyrimidine derivatives under different conditions (Angelo, Ortwine, Worth, Werbel, & Mccall, 1983).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are critical for their application in material science and organic synthesis. However, specific information on the physical properties of the compound is not readily available in the literature referenced, indicating a need for experimental determination in future studies.

Chemical Properties Analysis

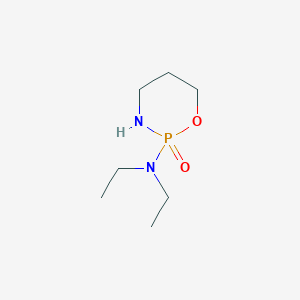

The chemical properties, such as reactivity, stability, and functional group compatibility, are essential for understanding the potential applications and limitations of pyrimidine and guanidine derivatives. Research by Shestakov et al. (2011) on the synthesis of derivatives of 2-aminoimidazole by cyclization of guanidines with α-bromocarbonyl compounds provides insights into the chemical behavior of similar compounds (Shestakov, Bushmarinov, Sidorenko, Shikhaliev, & Antipin, 2011).

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

A study by Butters et al. (2001) focused on the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, showcasing the complex chemical synthesis involving fluoroaryl-pyrimidine analogs similar to the compound . The detailed synthesis route highlights the importance of such compounds in developing potent antifungal medications (Butters et al., 2001).

In another study, Deshmukh et al. (2009) developed a novel and efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which were evaluated for their anti-bacterial activity. This research indicates the potential use of cyanoaryl-guanidine derivatives in synthesizing compounds with significant antimicrobial properties (Deshmukh et al., 2009).

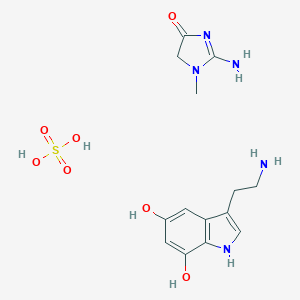

Antimicrobial Activity

El-Moneim (2014) synthesized disubstituted-5-cyano-4-hydroxypyrimidines with potential antimicrobial and inhibitory activities against breast carcinoma cells. This study exemplifies how variations of the cyano-guanidine structure can lead to compounds with notable biological activities (El-Moneim, 2014).

Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives catalyzed by pentafluorophenylammonium triflate, highlighting the compound's role in facilitating reactions leading to antimicrobial agents. This research underscores the utility of such compounds in developing new antimicrobial therapies (Ghashang et al., 2013).

Inhibition of Inflammatory Gene Expression

Kent et al. (2009) explored the effects of a similar compound on inhibiting lipopolysaccharide-stimulated chronic obstructive pulmonary disease (COPD) macrophage inflammatory gene expression. This study demonstrates the potential of fluoroaryl-pyrimidine analogs in modulating inflammatory responses, which could be significant for treating inflammatory diseases (Kent et al., 2009).

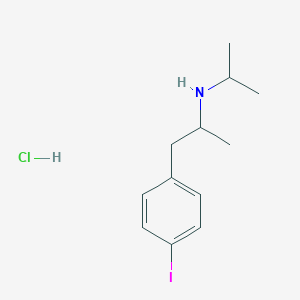

properties

CAS RN |

911110-38-8 |

|---|---|

Product Name |

1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |

Molecular Formula |

C24H19F3N8O |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |

InChI |

InChI=1S/C24H19F3N8O/c1-13-11-14(25)5-6-15(13)20-16-7-8-19(36)35(21-17(26)3-2-4-18(21)27)22(16)34-24(33-20)31-10-9-30-23(29)32-12-28/h2-8,11H,9-10H2,1H3,(H3,29,30,32)(H,31,33,34) |

InChI Key |

ZQFBVJBAWLZLOM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |

synonyms |

N-cyano-N'-(2-((8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido(2,3-d)pyrimidin-2-yl)amino)ethyl)guanidine SB 706504 SB-706504 SB706504 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)